molecular formula C10H10FNO2 B1301474 N-(4-fluorophenyl)-3-oxobutanamide CAS No. 2713-85-1

N-(4-fluorophenyl)-3-oxobutanamide

Cat. No. B1301474
CAS RN: 2713-85-1
M. Wt: 195.19 g/mol
InChI Key: PCGMZJHAOYYUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-fluorophenyl)-3-oxobutanamide” is a compound that has not been extensively studied. It is related to a class of compounds known as fentanyls . Fentanyls are compounds containing the fentanyl moiety or a derivative, which is based on a N- (1- (2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide skeleton .


Synthesis Analysis

The synthesis of related compounds involves starting with primary compounds such as 3-fluoro-4-cyanophenol and then introducing various substituents to create a series of novel acetamides . The synthesis of thiazolidine derivatives is also reported, which involves the formation of the thiazolidine ring and subsequent functionalization to yield compounds with potential anti-inflammatory and antioxidant activities .


Molecular Structure Analysis

The molecular structure of the related compounds is characterized by the presence of a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen atoms . This core is often functionalized with various aryl groups, which can significantly influence the biological activity of the compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the formation of the thiazolidine ring, which can be achieved through cyclization reactions. Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions.

Scientific Research Applications

Preparation of Pharmaceuticals

  • Field : Pharmaceutical Chemistry
  • Application : FBS has been used in the preparation of pharmaceuticals.
  • Method : The specific methods of application or experimental procedures would depend on the particular pharmaceutical being prepared.
  • Results : The outcomes obtained would also depend on the specific pharmaceutical being prepared.

Synthesis of Polymers

  • Field : Polymer Chemistry
  • Application : FBS has been used in the synthesis of polymer materials.
  • Method : The specific methods of application or experimental procedures would depend on the particular polymer being synthesized.
  • Results : The outcomes obtained would also depend on the specific polymer being synthesized.

Antitubercular Agents

  • Field : Medicinal Chemistry
  • Application : A series of N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles, which are structurally similar to “N-(4-fluorophenyl)-3-oxobutanamide”, have been synthesized and tested for antimycobacterial activity in vitro against Mycobacterium tuberculosis H37Rv strain .
  • Method : The specific methods of application or experimental procedures would depend on the particular antitubercular agent being synthesized .
  • Results : The outcomes obtained would also depend on the specific antitubercular agent being synthesized .

Psychoactive Substances

  • Field : Psychopharmacology
  • Application : A compound known as N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (4F-iBF), which is structurally similar to “N-(4-fluorophenyl)-3-oxobutanamide”, has been assessed for its psychoactive properties .
  • Method : The specific methods of application or experimental procedures would depend on the particular study being conducted .
  • Results : The outcomes obtained would also depend on the specific study being conducted .

Nonlinear Optical Material

  • Field : Material Science
  • Application : A new fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, which is structurally similar to “N-(4-fluorophenyl)-3-oxobutanamide”, was synthesized and found to be a promising nonlinear optical material .
  • Method : The compound was synthesized in 90% yield and crystallized by a slow evaporation technique .

Fentanyl Analogs

  • Field : Medicinal Chemistry
  • Application : N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide is a fentanyl analog, and these compounds have been developed by pharmaceutical companies for legitimate medical use, and those which have been sold as designer drugs .
  • Method : The specific methods of application or experimental procedures would depend on the particular study being conducted .
  • Results : The outcomes obtained would also depend on the specific study being conducted .

Safety And Hazards

The safety data sheet for a related compound, Anthranilic acid, indicates that it can cause serious eye damage and is harmful to aquatic life . It is recommended to avoid release to the environment, wear eye protection/face protection, and ensure adequate ventilation .

properties

IUPAC Name

N-(4-fluorophenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGMZJHAOYYUHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363093
Record name N-(4-fluorophenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-3-oxobutanamide

CAS RN

2713-85-1
Record name N-(4-fluorophenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-3-oxobutanamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-3-oxobutanamide
Reactant of Route 3
Reactant of Route 3
N-(4-fluorophenyl)-3-oxobutanamide
Reactant of Route 4
Reactant of Route 4
N-(4-fluorophenyl)-3-oxobutanamide
Reactant of Route 5
Reactant of Route 5
N-(4-fluorophenyl)-3-oxobutanamide
Reactant of Route 6
Reactant of Route 6
N-(4-fluorophenyl)-3-oxobutanamide

Citations

For This Compound
28
Citations
K Elumalai, M Ashraf Ali, M Elumalai, K Eluri… - Der Pharmacia …, 2012 - researchgate.net
We report a library consisting of some novel Biginelli dihydropyrimidines of biological interest as well as their Synthesis of 1, 4-dihydropyrimidines by adopting Biginelli synthetic …
Number of citations: 4 www.researchgate.net
K Elumalai, MA Ali, M Elumalai, K Eluri… - Journal of Chemical …, 2012 - academia.edu
We report a library consisting of some novel Hantzsch dihydropyridines of biological interest as well as their synthesis and analysis. The important steps in the synthetic part were found …
Number of citations: 3 www.academia.edu
Z Cong, H Nishino - 熊本大学極低温装置室ユーザー研究報告書: 熊大極 … - researchgate.net
Oxidation of a mixture of 2, 7-dimethoxynaphthalene and N-phenyl-3-oxobutanamide with manganese (Ⅲ) acetate in acetic acid at reflux temperature gave direct 3-oxobutanamide-…
Number of citations: 3 www.researchgate.net
CH Yao, ZQ Shen, YC Rajan, YW Huang, CY Lin… - European Journal of …, 2023 - Elsevier
Down-regulation of Cisd2 in the liver has been implicated in the development of nonalcoholic fatty liver disease (NAFLD) and increasing the level of Cisd2 is therefore a potential …
Number of citations: 0 www.sciencedirect.com
M Iman, A Davood, G Dehqani, M Lotfinia… - Iranian journal of …, 2015 - ncbi.nlm.nih.gov
Recent studies have indicated that 1, 4-dihydropyridine-3, 5-dicarboxamide derivatives show significant anti-tubercular activity. In this research, new derivatives of 1, 4-dihydropyridine …
Number of citations: 20 www.ncbi.nlm.nih.gov
G Drutkowski, C Donner, I Schulze, P Frohberg - Tetrahedron, 2002 - Elsevier
Starting from arylhydrazonoyl chlorides, the amide arylhydrazones (amidrazones) were obtained by nucleophilic substitution of the chloride function with ammonia, amines or anilines. …
Number of citations: 37 www.sciencedirect.com
M Marull, O Lefebvre… - European Journal of …, 2004 - Wiley Online Library
Condensation of anilines with ethyl 4,4,4‐trifluoroacetoacetate (7) to afford the corresponding 4,4,4‐trifluoro‐3‐oxobutaneanilides (10), precursors to 4‐(trifluoromethyl)‐2‐quinolinones …
FHS Gama, ROMA de Souza, SJ Garden - RSC advances, 2015 - pubs.rsc.org
The present study describes the preparation of N-aryl-(15) and N-alkyl-(17) acetoacetamides, in good to excellent yields, using both conventional and microwave heating, by reaction of …
Number of citations: 9 pubs.rsc.org
L Xia, A Idhayadhulla, YR Lee, SH Kim… - ACS Combinatorial …, 2014 - ACS Publications
With the aim of developing a general and practical method for library production, a novel and efficient two-phase microwave-assisted cascade reaction between isatins and β-…
Number of citations: 58 pubs.acs.org
L Liu, M Tang, R Pragani, FG Whitby… - Journal of medicinal …, 2021 - ACS Publications
Classic galactosemia is a rare disease caused by inherited deficiency of galactose-1 phosphate uridylyltransferase (GALT). Accumulation of galactose-1 phosphate (gal-1P) is thought …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.